molecular formula C15H20O3 B1661723 4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one CAS No. 94204-15-6

4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

Cat. No. B1661723
CAS RN: 94204-15-6
M. Wt: 248.32 g/mol
InChI Key: LIDPBIULZNRIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one is a natural product found in Carpesium abrotanoides, Calea jamaicensis, and other organisms with data available.

Scientific Research Applications

Anti-histaminic and Anti-allergic Activities

Compounds related to 4a-hydroxy-8a-methyl-3,5-dimethylidene hexahydro-3aH-benzo[f][1]benzofuran-2-one have demonstrated anti-histaminic and anti-allergic activities. For instance, synthesized hexahydro-4-hydroxy-1-benzofuran-2-ones, including derivatives like 4a, have shown marked inhibition in the Schultz-Dale reaction, indicating their potential in anti-histaminic applications (Takeuchi et al., 1984).

Synthesis of Benzofuranyl-pyranones and Pyridazines

The versatility of 4a-hydroxy derivatives extends to the synthesis of benzofuranyl-pyranones and pyridazines. These compounds are obtained through various chemical reactions and can serve as precursors for further synthetic applications, particularly in the formation of diverse benzofuran derivatives (Keshk, 2004).

Inhibitory Activities Against Human Acetylcholinesterase

Specific derivatives of 4a-hydroxy benzofurans have shown impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests their potential use in the treatment of neurological disorders like Alzheimer's disease (Luo et al., 2005).

Application in β-Amyloid Aggregation Inhibition

Derivatives of 4a-hydroxyphenylbenzofurans have been applied in the synthesis of compounds that inhibit β-amyloid aggregation. This is significant in the context of Alzheimer's disease, where β-amyloid plaques are a key pathological feature (Choi et al., 2004).

Synthesis of Benzofuran Derivatives for Antitumor Agents

Compounds like 4a-hydroxy benzofuran derivatives have been used as key precursors for the synthesis of novel triazines and triazepines with potential anti-tumor properties. This highlights their application in medicinal chemistry and cancer research (Badrey & Gomha, 2012).

Synthesis of Chromanes and Chromenes

4a-hydroxy benzofuran derivatives are also involved in the synthesis of chromanes and chromenes, showcasing their applicability in the development of new organic compounds with potential therapeutic properties (Ahmad & Silva, 2012).

properties

CAS RN

94204-15-6

Product Name

4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3

InChI Key

LIDPBIULZNRIJE-UHFFFAOYSA-N

SMILES

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O

Canonical SMILES

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O

Other CAS RN

94204-15-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Reactant of Route 2
4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Reactant of Route 3
4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Reactant of Route 4
4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Reactant of Route 5
4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Reactant of Route 6
4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

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